2-Methylmorpholin-3-one

Overview

Description

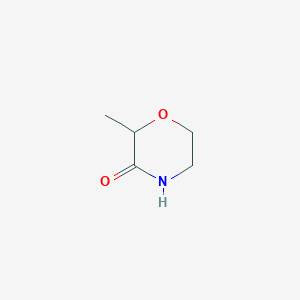

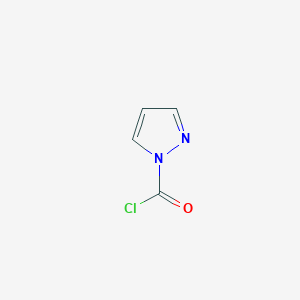

2-Methylmorpholin-3-one is a cyclic amine with a morpholine skeleton . It is an intermediate for several pharmaceutical compounds and is also used as a solvent for various chemical reactions.

Molecular Structure Analysis

The molecular structure of 2-Methylmorpholin-3-one consists of a morpholine ring with a methyl group attached to one of the carbon atoms . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis

2-Methylmorpholin-3-one has a density of 1.0±0.1 g/cm^3, a boiling point of 290.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 28.2±0.3 cm^3, and it has a molar volume of 110.0±3.0 cm^3 .Scientific Research Applications

Synthesis and Antidepressant Activity

2-Methylmorpholin-3-one derivatives have been synthesized as analogues of viloxazine, an antidepressant drug. These compounds, referred to as 3-(methyleneaminoxy)methylmorpholines, showed potential as antidepressants based on tests for antagonism to reserpine-induced hypothermy in mice. They also displayed anticholinergic and antihistaminic activities, indicating a pharmacological profile similar to viloxazine (Balsamo et al., 1994).

Chemical Synthesis in Organic Chemistry

2-Methylmorpholin-3-one has been used in the synthesis of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives. This synthesis demonstrated high yields and efficiency, indicating its utility in organic chemistry for creating complex molecules (Nguyen et al., 2015).

Development of Water-Soluble Prodrugs

This compound has been involved in the development of water-soluble prodrugs, particularly in the context of human neurokinin-1 receptor antagonists. These studies indicate its role in creating more soluble forms of drugs for intravenous administration (Hale et al., 2000).

Involvement in Fiber Production

2-Methylmorpholin-3-one is used in the Lyocell fiber production process, specifically in the system of N-Methylmorpholine-N-oxide/cellulose. It's crucial in understanding the chemical aspects of this system, as it can affect the quality and safety of fiber production (Rosenau et al., 2001).

Application in Photoredox Catalysis

The compound has been utilized in photoredox catalysis, specifically in the synthesis of complex pharmaceutical targets like JAK2 inhibitor LY2784544. This highlights its role in enabling challenging bond constructions in pharmaceutical chemistry (Douglas et al., 2014).

Use in Regenerating Silk Fibroin Solutions

2-Methylmorpholin-3-one has been used in dissolving regenerated silk fibroin (RSF) for the production of silk fibers, demonstrating its application in material science and textile engineering (Xu et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The compound is a member of the class of morpholines

Biochemical Pathways

Biochemical pathways are interconnected networks of biochemical reactions within living cells, through which building blocks or compounds necessary for cellular functioning are assembled (anabolism) or energy and matter are produced by breaking down biomolecules (catabolism)

Pharmacokinetics

These properties significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methylmorpholin-3-one is not well-documented. Environmental factors can significantly impact a compound’s action. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

properties

IUPAC Name |

2-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKNUIZNFTVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313736 | |

| Record name | 2-Methyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylmorpholin-3-one | |

CAS RN |

13882-80-9 | |

| Record name | 2-Methyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-Benzhydryl 7-amino-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1642734.png)

![(R)-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane](/img/structure/B1642744.png)

![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B1642756.png)

![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1642784.png)